Cyanidin is a natural organic compound classified as an anthocyanidin, which is a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and vegetables. It is predominantly found in berries such as blackberries, blueberries, and cherries, as well as in red cabbage and red onions. The compound plays a significant role in plant physiology and human health due to its antioxidant properties and potential health benefits. Cyanidin can exist in various glycosylated forms, with cyanidin 3-O-glucoside being one of the most studied derivatives .
Cyanidin is derived from the biosynthetic pathways of plants, particularly through the shikimate pathway and polyketide synthase pathway. It is classified under anthocyanins when glycosylated, which enhances its stability and solubility in aqueous environments. The compound's color can change based on pH levels: it appears red at pH < 3, violet at pH 7-8, and blue at pH > 11 .
Cyanidin can be synthesized through biological and chemical methods. The primary biological synthesis occurs in plants via the shikimate pathway, where L-phenylalanine is converted into cinnamate and subsequently into cyanidin through a series of enzymatic reactions involving phenylalanine ammonia-lyase, chalcone synthase, and anthocyanidin synthase .
Recent advances have also explored synthetic biology approaches to produce cyanidin in microbial systems like Escherichia coli. This involves engineering strains to express specific genes related to cyanidin biosynthesis, such as those encoding anthocyanidin synthase and flavonoid 3-O-glycosyltransferase. By optimizing conditions such as pH and substrate availability (e.g., UDP-D-glucose), researchers have achieved significant yields of cyanidin derivatives .
Cyanidin has a complex molecular structure characterized by its polyphenolic framework. Its chemical formula is , with a molar mass of approximately 287.25 g/mol. The structure includes a chromen-4-one backbone with hydroxyl groups that contribute to its color properties and reactivity .
The structural representation of cyanidin can be illustrated as follows:
The compound's structure allows for various substitutions that yield different derivatives, each with unique properties.
Cyanidin participates in several chemical reactions due to its reactive hydroxyl groups. It can undergo oxidation, reduction, glycosylation, and complexation with metal ions. These reactions are crucial for the stability of cyanidin derivatives in food products and their bioavailability in biological systems .
For instance, cyanidin can react with glucose to form cyanidin 3-O-glucoside through glycosylation catalyzed by specific glycosyltransferases. This reaction enhances the stability of cyanidin under acidic conditions compared to its aglycone form .
Cyanidin exerts various biological effects primarily through its antioxidant activity. It has been shown to activate sirtuin 6 (SIRT6), an enzyme involved in cellular stress response and metabolism regulation. Cyanidin's mechanism involves inhibiting specific signaling pathways that lead to inflammation and oxidative stress .
Research indicates that cyanidin can inhibit the expression of pro-inflammatory markers by modulating pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), including JNK1/2 and ERK1/2 .
Cyanidin appears as a dark reddish-purple crystalline solid at room temperature. Its solubility varies significantly with pH; it is more soluble in acidic conditions.
Cyanidin has numerous applications across various fields:
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